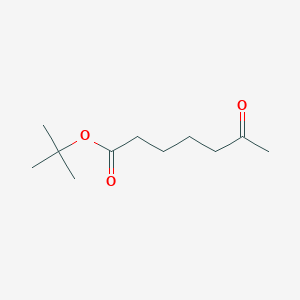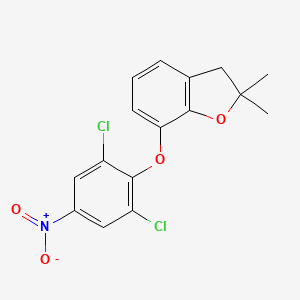
7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran
Descripción general
Descripción
7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran is a complex organic compound known for its unique chemical structure and properties. This compound features a benzofuran core substituted with a dichloro-nitrophenoxy group, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran typically involves multiple steps, starting with the preparation of 2,6-dichloro-4-nitrophenol. This intermediate can be synthesized through nitration of 2,6-dichlorophenol followed by purification . The next step involves the formation of the benzofuran core, which can be achieved through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing advanced reactors and purification systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions, often using hydrogenation catalysts, can convert the nitro group to an amino group.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
Major products formed from these reactions include amino derivatives, quinones, and various substituted benzofuran derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound’s nitro and dichloro groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-4-nitrophenol: Shares the dichloro-nitrophenol moiety but lacks the benzofuran core.
2-(2,6-Dichloro-4-nitrophenoxy)ethanol: Similar structure but with an ethanol group instead of the benzofuran core.
(2E)-4-(2,6-Dichloro-4-nitrophenoxy)-2-methyl-2-butenoic acid: Contains a similar phenoxy group but with a different core structure.
Uniqueness
The uniqueness of 7-(2,6-Dichloro-4-nitrophenoxy)-2,2-dimethyl-2,3-dihydrobenzofuran lies in its benzofuran core, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
83054-15-3 |
|---|---|
Fórmula molecular |
C16H13Cl2NO4 |
Peso molecular |
354.2 g/mol |
Nombre IUPAC |
7-(2,6-dichloro-4-nitrophenoxy)-2,2-dimethyl-3H-1-benzofuran |
InChI |
InChI=1S/C16H13Cl2NO4/c1-16(2)8-9-4-3-5-13(14(9)23-16)22-15-11(17)6-10(19(20)21)7-12(15)18/h3-7H,8H2,1-2H3 |
Clave InChI |
OQVOEMRETUJKMB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(O1)C(=CC=C2)OC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
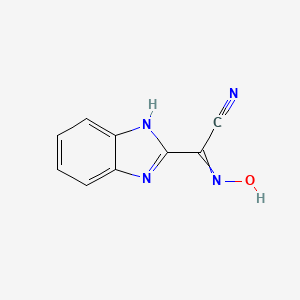
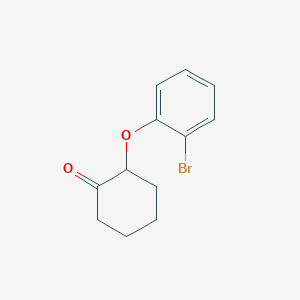
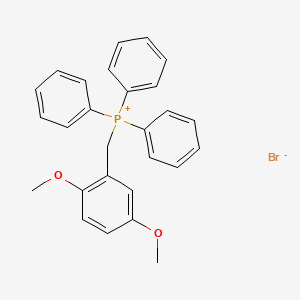
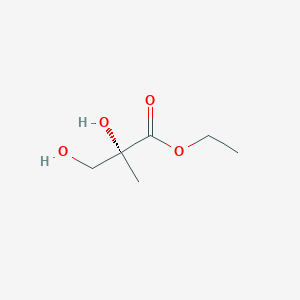
![n-[4-(2-Cyclopentylethoxy)benzoyl]glycine](/img/structure/B8663219.png)

![Benzaldehyde, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B8663236.png)
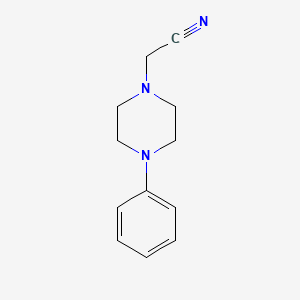
![3-Bromo-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B8663252.png)
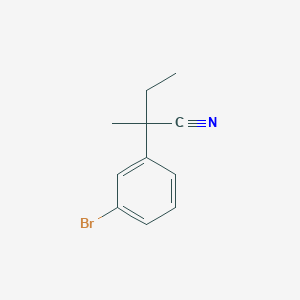
![7-Chloro-5,11-dihydrodibenzo[b,e][1,4]oxazepine](/img/structure/B8663267.png)
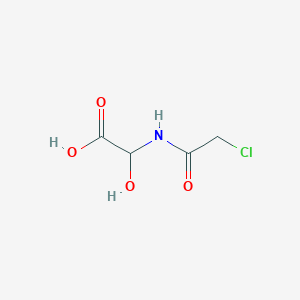
![4-Chloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B8663285.png)
